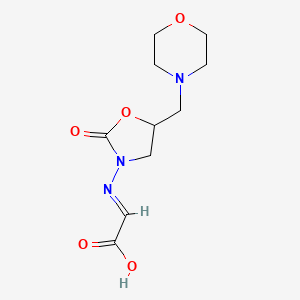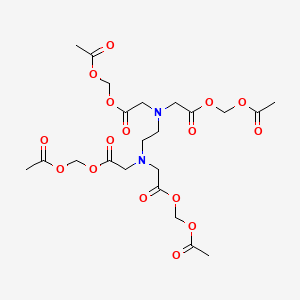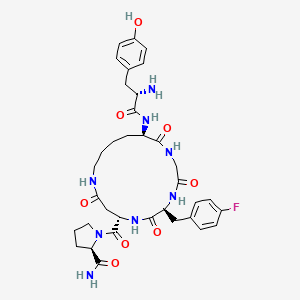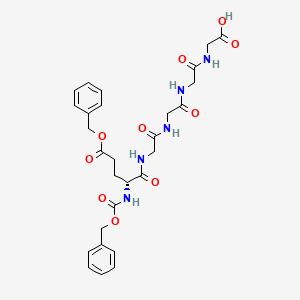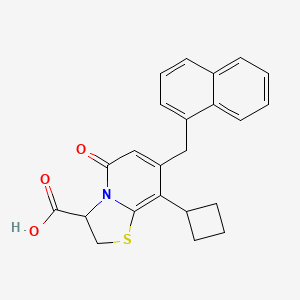
Mtb-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mtb-IN-6 is a compound known for its role as a Mycobacterium tuberculosis respiration inhibitor. It has shown potential in enhancing the bactericidal activity of isoniazid, a well-known anti-tuberculosis drug. This compound inhibits wild-type Mycobacterium tuberculosis with an IC50 of 25 µM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed protocols are often available in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Mtb-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
Mtb-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of Mycobacterium tuberculosis inhibitors.
Biology: Researchers use this compound to understand the biological pathways and mechanisms involved in Mycobacterium tuberculosis respiration.
Medicine: It is explored for its potential in enhancing the efficacy of existing anti-tuberculosis drugs, particularly in drug-resistant strains.
Industry: This compound can be used in the development of new therapeutic agents and diagnostic tools for tuberculosis .
Mécanisme D'action
Mtb-IN-6 exerts its effects by inhibiting the respiration of Mycobacterium tuberculosis. It targets specific enzymes and pathways involved in the bacterial respiration process, thereby reducing the viability of the bacteria. The compound enhances the bactericidal activity of isoniazid by inducing vulnerability to InhA inhibition, restoring isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that Mtb-IN-6 enhances.
Pyrazinamide: Another anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination with other drugs to treat tuberculosis.
Uniqueness of this compound
This compound is unique in its ability to enhance the bactericidal activity of isoniazid, particularly in drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the fight against tuberculosis, especially in cases where traditional drugs are less effective .
Propriétés
Formule moléculaire |
C23H21NO3S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27) |
Clé InChI |
NHUZDWBOYMWYAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
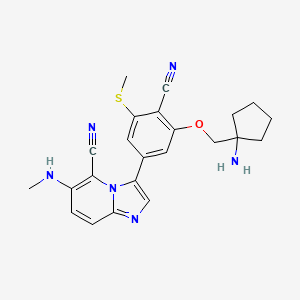

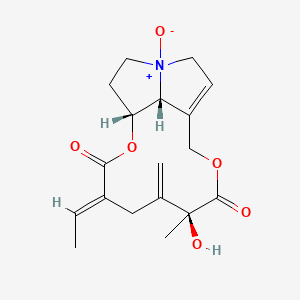

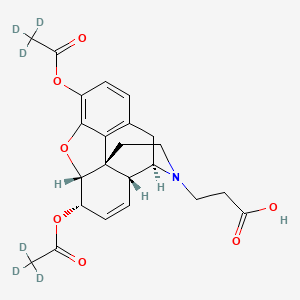
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
